(2-Hydroxyethyl)triphenylphosphonium chloride (CAS 23250-03-5) is a specialized hydroxylated alkylphosphonium salt utilized primarily as a bifunctional Wittig reagent and a precursor to vinyltriphenylphosphonium compounds. Unlike standard unfunctionalized phosphonium salts, the presence of the terminal hydroxyl group enables the direct installation of 2-hydroxyethylidene moieties into organic frameworks or subsequent dehydration to yield reactive vinyl species. In procurement contexts, the chloride salt is often prioritized over its heavier bromide counterpart due to its superior atom economy, distinct solubility profile in polar aprotic solvents, and more favorable halogen waste metrics during large-scale aqueous workups .
Substituting (2-Hydroxyethyl)triphenylphosphonium chloride with generic alkylphosphonium salts (e.g., methyltriphenylphosphonium chloride) fundamentally alters the synthetic pathway, as generic salts lack the terminal hydroxyl group required for subsequent functionalization or dehydration into vinylphosphonium reagents . Furthermore, attempting to substitute the chloride salt with the more common (2-Hydroxyethyl)triphenylphosphonium bromide (CAS 7237-34-5) introduces processability differences. The bromide salt possesses a higher molecular weight, which reduces the active molar density per kilogram procured, and alters the hydration energy of the resulting inorganic byproducts (NaCl vs. NaBr) during post-reaction aqueous workups, making the chloride form non-interchangeable for optimized, waste-sensitive industrial scale-ups .
For bulk procurement, the molecular weight difference between halide counterions directly impacts the active reagent yield per kilogram. (2-Hydroxyethyl)triphenylphosphonium chloride has a molecular weight of 342.80 g/mol, providing approximately 2.92 moles of active phosphonium reagent per kilogram. In contrast, the bromide analog (MW 387.25 g/mol) provides only 2.58 moles per kilogram. This represents an 11.5% increase in molar density for the chloride salt, allowing for reduced mass handling and improved atom economy in stoichiometric scaling .
| Evidence Dimension | Active reagent mass efficiency (moles per kg) |
| Target Compound Data | 2.92 mol/kg (MW 342.80 g/mol) |
| Comparator Or Baseline | (2-Hydroxyethyl)triphenylphosphonium bromide (2.58 mol/kg, MW 387.25 g/mol) |
| Quantified Difference | 11.5% higher molar density per unit mass |
| Conditions | Bulk reagent procurement and stoichiometric scaling |
Maximizes the active phosphorus content per unit of mass purchased, directly lowering the per-mole cost and reducing physical material handling requirements in scale-up.
During ylide generation using strong bases, the counterion is expelled as an inorganic salt. The use of (2-Hydroxyethyl)triphenylphosphonium chloride generates chloride salts (e.g., NaCl or KCl), which possess higher hydration energies and lower molecular masses compared to the bromide salts (NaBr or KBr) generated by the bromide analog. This results in a lower total mass of inorganic waste per batch (e.g., 58.44 g/mol for NaCl vs. 102.89 g/mol for NaBr) and facilitates more efficient phase separation and byproduct removal during aqueous workup procedures [1].
| Evidence Dimension | Inorganic byproduct mass and hydration efficiency |
| Target Compound Data | Lower mass chloride byproducts (e.g., NaCl, MW 58.44 g/mol) |
| Comparator Or Baseline | Bromide analog generating heavier byproducts (e.g., NaBr, MW 102.89 g/mol) |
| Quantified Difference | 43.2% reduction in inorganic byproduct mass per stoichiometric equivalent |
| Conditions | Post-reaction aqueous workup following ylide generation |
Reduces the environmental footprint and disposal costs of halogenated waste while streamlining downstream purification in industrial reactors.
Unlike standard unfunctionalized Wittig reagents such as methyltriphenylphosphonium chloride, (2-Hydroxyethyl)triphenylphosphonium chloride serves as a direct precursor to vinyltriphenylphosphonium salts. Through controlled dehydration, the terminal hydroxyl group is eliminated to yield the highly reactive vinyl moiety, enabling subsequent use in cycloadditions and Michael-type reactions. Standard alkylphosphonium salts completely lack this bifunctional capability, making the 2-hydroxyethyl derivative strictly required for synthesizing complex cyclic intermediates via this pathway .
| Evidence Dimension | Dehydration capability to form vinyl reactive centers |
| Target Compound Data | Direct conversion to vinyltriphenylphosphonium chloride |
| Comparator Or Baseline | Methyltriphenylphosphonium chloride (Standard baseline) |
| Quantified Difference | 100% specific functionalization capability (vinyl generation) vs. 0% for standard alkyl salts |
| Conditions | Dehydration conditions for synthesizing Schweizer's-type reagents |
Justifies the procurement of this specific hydroxylated salt when the synthetic route requires access to vinylphosphonium intermediates for advanced ring-forming reactions.
Leveraging its 11.5% higher molar density compared to the bromide analog, this chloride salt is selected for industrial Wittig olefinations aimed at installing 2-hydroxyethylidene groups. The reduced mass of the chloride counterion streamlines material handling and improves overall batch efficiency in large-scale reactors .
The compound is specifically procured as a stable precursor for the generation of vinyltriphenylphosphonium salts via dehydration. This application is critical for synthetic pathways involving subsequent Michael additions or cycloadditions, where standard unfunctionalized phosphonium salts would fail to provide the necessary vinyl reactivity .
Due to the favorable solubility profile of the chloride counterion in polar aprotic solvents and water, this compound is utilized in phase-transfer catalysis and the formulation of specialized ionic liquids. The rapid dissolution kinetics of the chloride salt ensure homogeneous reaction conditions faster than heavier halide alternatives.
Irritant